molecular formula C16H16F3N3O5S B11080147 2-(1-Acetylamino-2,2,2-trifluoro-1-methoxycarbonyl-ethylamino)-benzothiazole-6-carboxylic acid ethyl ester

2-(1-Acetylamino-2,2,2-trifluoro-1-methoxycarbonyl-ethylamino)-benzothiazole-6-carboxylic acid ethyl ester

Cat. No.: B11080147
M. Wt: 419.4 g/mol
InChI Key: OZAYYZSYGMTCBX-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This is achieved through the reaction of the intermediate with trifluoroacetic anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzothiazole ring is known to interact with various proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other benzothiazole derivatives such as:

    ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE: Similar structure but with a trichloromethyl group instead of a trifluoromethyl group.

    METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16F3N3O5S

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H16F3N3O5S/c1-4-27-12(24)9-5-6-10-11(7-9)28-14(20-10)22-15(13(25)26-3,16(17,18)19)21-8(2)23/h5-7H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

OZAYYZSYGMTCBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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